molecular formula C27H27N3O4 B10989743 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide

Cat. No.: B10989743
M. Wt: 457.5 g/mol
InChI Key: MXDVKYBOPJLDBF-UHFFFAOYSA-N
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Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the furan-2-yl ethyl group and the hexanamide side chain. Key steps include:

    Formation of the Isoindoloquinazoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a phthalic anhydride.

    Attachment of the Furan-2-yl Ethyl Group: This step often involves a nucleophilic substitution reaction where the furan-2-yl ethyl group is introduced using a suitable leaving group.

    Introduction of the Hexanamide Side Chain: The final step involves the coupling of the hexanamide group, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the furan ring or the isoindoloquinazoline core, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoloquinazoline core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups in the isoindoloquinazoline core can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide is investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a potential lead compound in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide depends on its specific application. In a biological context, it may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could interact with kinases or other signaling proteins, disrupting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(thiophen-2-yl)ethyl]hexanamide: Similar structure but with a thiophene ring instead of a furan ring.

    6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]hexanamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide lies in its combination of the isoindoloquinazoline core with a furan ring and a hexanamide side chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]hexanamide

InChI

InChI=1S/C27H27N3O4/c31-24(28-16-15-19-9-8-18-34-19)14-2-1-7-17-29-25-20-10-3-4-11-21(20)27(33)30(25)23-13-6-5-12-22(23)26(29)32/h3-6,8-13,18,25H,1-2,7,14-17H2,(H,28,31)

InChI Key

MXDVKYBOPJLDBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCCC5=CC=CO5

Origin of Product

United States

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